2-Chloro-3-(methylsulfonyl)pyridine
Overview
Description
2-Chloro-3-(methylsulfonyl)pyridine is a chemical compound characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a methylsulfonyl group at the 3-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(methylsulfonyl)pyridine typically involves the chlorination of 3-(methylsulfonyl)pyridine. This can be achieved using reagents such as thionyl chloride (SOCl₂) under controlled conditions to introduce the chlorine atom at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of temperature, pressure, and reagent concentrations to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(methylsulfonyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or methylsulfonyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or sulfonic acids.
Reduction Products: Amines or other reduced forms of the compound.
Substitution Products: Amine derivatives or other substituted pyridines.
Scientific Research Applications
2-Chloro-3-(methylsulfonyl)pyridine is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems and pathways, often as a probe or inhibitor.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-3-(methylsulfonyl)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include interactions with cellular signaling pathways.
Comparison with Similar Compounds
2-Chloro-3-(methylsulfonyl)pyridine is similar to other halogenated pyridines and sulfonated compounds. its unique combination of chlorine and methylsulfonyl groups provides distinct chemical properties and reactivity. Similar compounds include:
2-Chloropyridine: Lacks the methylsulfonyl group.
3-(Methylsulfonyl)pyridine: Lacks the chlorine atom.
2,6-Dichloropyridine: Contains two chlorine atoms but no methylsulfonyl group.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-chloro-3-methylsulfonylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-11(9,10)5-3-2-4-8-6(5)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGYYSGWNZRJPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500971 | |
Record name | 2-Chloro-3-(methanesulfonyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20500971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70682-09-6 | |
Record name | 2-Chloro-3-(methanesulfonyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20500971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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